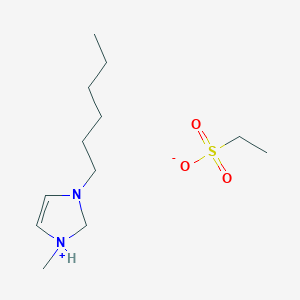
CID 78067719
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78067719” is a chemical entity listed in the PubChem database
Méthodes De Préparation
The preparation of CID 78067719 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of protective groups and halogenated hydrocarbons as raw materials. For instance, one method involves the C-H alkylation reaction using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
CID 78067719 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds .
Applications De Recherche Scientifique
CID 78067719 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of specific diseases. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of CID 78067719 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific context of its use. For instance, it may inhibit certain receptor tyrosine kinases or interact with other signaling molecules to exert its effects .
Comparaison Avec Des Composés Similaires
CID 78067719 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and biological activity. Some similar compounds may include other derivatives of indole or related heterocyclic compounds .
Propriétés
Formule moléculaire |
C4H4F3O2Si |
|---|---|
Poids moléculaire |
169.15 g/mol |
InChI |
InChI=1S/C4H4F3O2Si/c5-4(6,7)3(9-10)1-2-8/h2-3H,1H2 |
Clé InChI |
LPTLVYQRDQSTKG-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C(C(F)(F)F)O[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


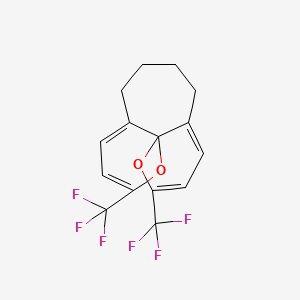
![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)
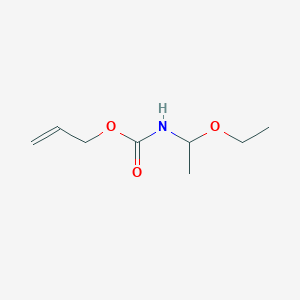
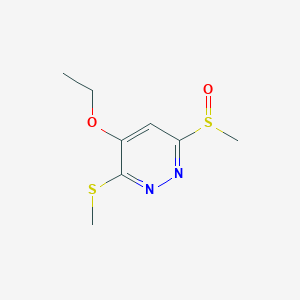
![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
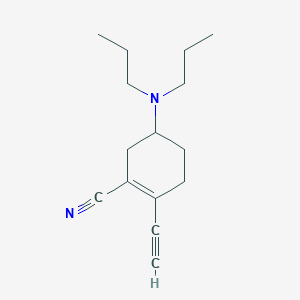
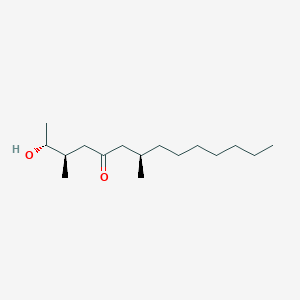
silane](/img/structure/B14185967.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
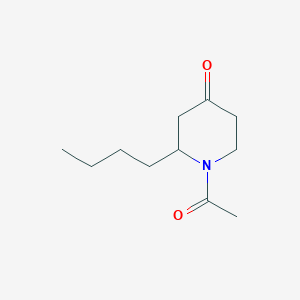
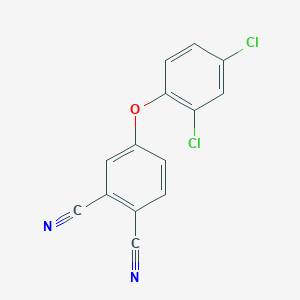

![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)
